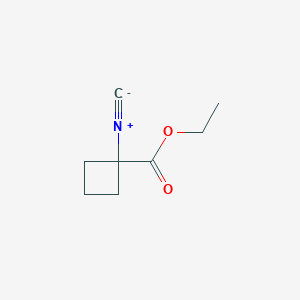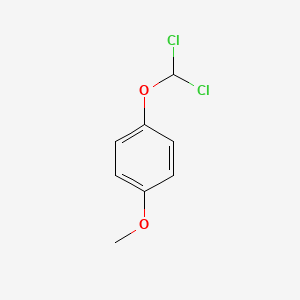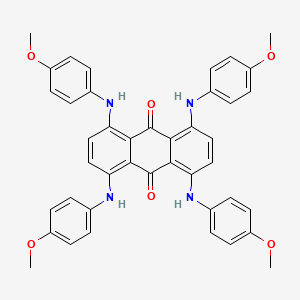
1,4,5,8-Tetrakis(4-methoxyanilino)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,8-Tetrakis(4-methoxyanilino)anthracene-9,10-dione is an organic compound with a complex structure. It is known for its unique properties, which make it valuable in various scientific and industrial applications. This compound is part of the anthraquinone family, which is characterized by a quinone structure with multiple aromatic rings.
Vorbereitungsmethoden
The synthesis of 1,4,5,8-Tetrakis(4-methoxyanilino)anthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with 4-methoxyaniline. The process generally includes the following steps:
Starting Materials: The synthesis begins with commercially available 1,4,5,8-tetrachloroanthraquinone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C).
Reaction Steps: The 1,4,5,8-tetrachloroanthraquinone undergoes nucleophilic substitution with 4-methoxyaniline to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound
Analyse Chemischer Reaktionen
1,4,5,8-Tetrakis(4-methoxyanilino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). .
Wissenschaftliche Forschungsanwendungen
1,4,5,8-Tetrakis(4-methoxyanilino)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability
Wirkmechanismus
The mechanism of action of 1,4,5,8-Tetrakis(4-methoxyanilino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1,4,5,8-Tetrakis(4-methoxyanilino)anthracene-9,10-dione is unique compared to other similar compounds due to its specific substitution pattern and functional groups. Similar compounds include:
1,4,5,8-Tetrakis(phenylamino)anthracene-9,10-dione: This compound has phenyl groups instead of methoxy groups, leading to different chemical properties.
1,4,5,8-Tetrakis(4-butylanilino)anthracene-9,10-dione: The presence of butyl groups affects the compound’s solubility and reactivity.
1,4,5,8-Tetramethylanthracene-9,10-dione: Methyl groups provide different steric and electronic effects compared to methoxy groups .
Eigenschaften
CAS-Nummer |
108313-17-3 |
|---|---|
Molekularformel |
C42H36N4O6 |
Molekulargewicht |
692.8 g/mol |
IUPAC-Name |
1,4,5,8-tetrakis(4-methoxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C42H36N4O6/c1-49-29-13-5-25(6-14-29)43-33-21-22-34(44-26-7-15-30(50-2)16-8-26)38-37(33)41(47)39-35(45-27-9-17-31(51-3)18-10-27)23-24-36(40(39)42(38)48)46-28-11-19-32(52-4)20-12-28/h5-24,43-46H,1-4H3 |
InChI-Schlüssel |
YNBMIGZYXNLZRO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)OC)C(=O)C5=C(C=CC(=C5C3=O)NC6=CC=C(C=C6)OC)NC7=CC=C(C=C7)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Prop-2-en-1-yl)-4-(2-{4-[(prop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B14326861.png)
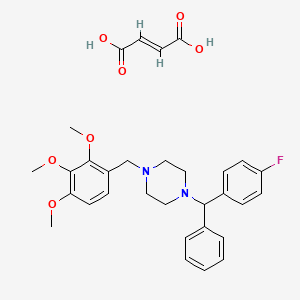

![Propan-2-yl 2-({ethoxy[(3-methylbutyl)amino]phosphoryl}oxy)benzoate](/img/structure/B14326903.png)

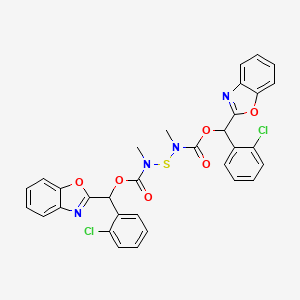

silane](/img/structure/B14326938.png)
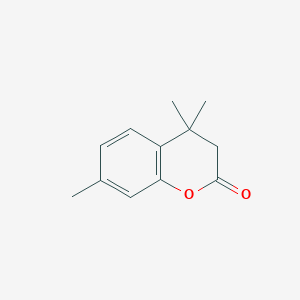
![(E)-1-[tert-Butyl(dimethyl)silyl]-N-(2,6-dimethylphenyl)methanimine](/img/structure/B14326947.png)

